molecular formula C9H8BrClO2 B8737293 1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone CAS No. 571903-67-8

1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone

Cat. No.: B8737293
CAS No.: 571903-67-8
M. Wt: 263.51 g/mol
InChI Key: HJJFLUHQISZXJY-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, hydroxyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. For instance, starting with 4-methylacetophenone, the compound can be brominated using bromine in the presence of a Lewis acid catalyst like FeBr3. Subsequently, chlorination can be performed using chlorine gas in the presence of a catalyst such as AlCl3. The hydroxyl group can be introduced via a hydroxylation reaction using a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(5-chloro-2-hydroxyphenyl)-: Similar structure but lacks the bromine and methyl groups.

    Ethanone, 2-bromo-1-(4-methylphenyl)-: Similar structure but the bromine and chlorine positions are different.

    Ethanone, 1-(4-methylphenyl)-: Lacks the bromine, chlorine, and hydroxyl groups.

Uniqueness

1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties

Properties

CAS No.

571903-67-8

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

1-(3-bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone

InChI

InChI=1S/C9H8BrClO2/c1-4-7(11)3-6(5(2)12)9(13)8(4)10/h3,13H,1-2H3

InChI Key

HJJFLUHQISZXJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)O)C(=O)C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (10 g, 54 mmol, from Aldrich) in acetic acid (100 mL) was added N-bromosuccinimide (12 g, 65 mmol) and the resulting mixture was stirred at room temperature for 18 hours. The reaction mixture was concentrated in vacuo, neutralized with saturated sodium bicarbonate and filtered to remove insoluble succinimide. The filtrate was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, and then concentrated to dryness under reduced pressure. The crude product was recrystallized from a mixture of ethyl acetate and hexane (11.4 g, 80%).
Quantity
10 g
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reactant
Reaction Step One
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12 g
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reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 1-(3-bromo-5-chloro-2-methoxy-4-methylphenyl)ethanone (1.0 g, 3.6 mmol) in methylene chloride (20 mL) was added 1.0 M boron tribromide in methylene chloride (3.8 mL, 3.8 mmol) at −78° C. After stirring at −78° C. for 10 minutes, the reaction was allowed to warm to 0° C. and was then quenched with water at 0° C. and extracted with dichloromethane. The combined organic layers were washed with brine and dried over sodium sulfate. The volatiles were removed under reduced pressure to afford 1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone (0.91 g, 96%). 1H NMR (CDCl3, 300 MHz) δ 12.96 (1H, s), 7.72 (1H, s), 2.64 (3H, s), 2.59 (3H, s) ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
solvent
Reaction Step Two

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